Sibiricose A5
Overview
Description
Mechanism of Action
Target of Action
Sibiricose A5 primarily targets lactate dehydrogenase . Lactate dehydrogenase is an enzyme that plays a crucial role in the conversion of lactate to pyruvate in the body. This process is vital for energy production within cells.
Mode of Action
This compound acts as an inhibitor of lactate dehydrogenase . By inhibiting this enzyme, this compound can interfere with the normal energy production process within cells, leading to various downstream effects.
Biochemical Pathways
The inhibition of lactate dehydrogenase by this compound affects the glycolytic pathway , a critical pathway for energy production in cells
Pharmacokinetics
It has been found in the blood samples, indicating that it can be absorbed into the bloodstream .
Result of Action
This compound exhibits various biological activities such as anti-inflammatory, anti-depressant, neuroprotective, and antioxidant properties . It is also active against Alzheimer’s disease . These effects are likely a result of its interaction with lactate dehydrogenase and the subsequent changes in cellular energy production.
Biochemical Analysis
Biochemical Properties
Sibiricose A5 plays a significant role in biochemical reactions due to its potent antioxidant activity. It acts as a lactate dehydrogenase inhibitor, which is crucial in the glycolytic pathway. By inhibiting lactate dehydrogenase, this compound can reduce the conversion of pyruvate to lactate, thereby influencing cellular metabolism . Additionally, this compound interacts with various proteins and enzymes, displaying antidepressant-like actions and activity against Alzheimer’s disease .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components such as DNA, proteins, and lipids . This compound also exhibits neuroprotective effects, which are beneficial in preventing neurodegenerative diseases like Alzheimer’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits lactate dehydrogenase, reducing lactate production and altering cellular metabolism . This compound also modulates gene expression by influencing transcription factors and signaling pathways involved in oxidative stress response and inflammation . These interactions contribute to its antidepressant and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at -20°C, but its stability and activity can degrade over extended periods or under different storage conditions . Long-term studies have shown that this compound maintains its antioxidant and neuroprotective properties, although its efficacy may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antioxidant and neuroprotective activities without significant adverse effects . At higher doses, this compound may cause toxicity or adverse effects, such as liver damage or gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glycolytic pathway, where it inhibits lactate dehydrogenase . It also interacts with enzymes and cofactors involved in oxidative stress response and inflammation . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles, such as mitochondria, where it can modulate oxidative stress and energy metabolism . Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring that this compound reaches its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sibiricose A5 is typically prepared through extraction and separation techniques. The roots of Polygala tenuifolia are first crushed and extracted using solvents such as methanol or ethanol . The extract is then filtered and concentrated. The pure compound is isolated through decolorization and crystallization processes .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves large-scale extraction and purification processes. The roots of Polygala tenuifolia are processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then subjected to various purification steps, including filtration, concentration, and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Sibiricose A5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Scientific Research Applications
Sibiricose A5 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sibiricose A5 is part of a group of compounds known as phenylpropenoyl sucroses. Similar compounds include:
Sibiricose A6: Another oligosaccharide ester with similar antioxidant properties.
3,6’-Disinapoyl sucrose: Known for its neuroprotective effects.
Tenuifoliside A: Exhibits anti-inflammatory and neuroprotective activities.
3,4,5-Trimethoxycinnamic acid: Has been studied for its potential therapeutic effects in various diseases.
This compound is unique due to its specific structure and potent antioxidant activity, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-YQTDNFGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347739 | |
Record name | Sibiricose A5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107912-97-0 | |
Record name | Sibiricose A5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sibiricose A5 and where is it found?
A1: this compound is a phenylpropenoyl sucrose, a type of oligosaccharide ester found in Polygala tenuifolia Willd., also known as Yuan Zhi. This plant has a long history of use in traditional Chinese medicine. [, , ]
Q2: What are the reported pharmacological activities of this compound?
A2: Research suggests that this compound may have potential antidepressant-like effects. [, ] Studies have also explored its potential in improving memory function in models of Alzheimer’s disease. []
Q3: How is this compound absorbed into the body?
A3: Studies using an in vitro rat gut sac model indicate that this compound is absorbed through the intestine, potentially through a combination of active transport and passive paracellular penetration. []
Q4: Can other components of Polygala tenuifolia influence the absorption of this compound?
A4: Yes, research suggests that the co-administration of total saponins from Polygala tenuifolia may enhance the intestinal absorption of this compound. This effect might be linked to the inhibition of P-glycoprotein, a protein involved in drug efflux. []
Q5: Are there analytical methods available to quantify this compound in biological samples?
A5: Yes, researchers have developed and validated ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) methods to measure this compound concentrations in rat plasma. This enables pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. [, ]
Q6: Have there been any studies on the pharmacokinetics of this compound in different disease models?
A6: A study compared the pharmacokinetic profiles of this compound and other bioactive components of Kai-Xin-San, a traditional Chinese medicine formula containing Polygala tenuifolia, in normal rats versus rats with Alzheimer's disease. The study found significant differences in the pharmacokinetic parameters of some components between the two groups, highlighting the potential impact of disease states on drug disposition. []
Q7: Has the bioavailability of this compound been investigated?
A7: Yes, a study using a rat model reported the absolute bioavailability of this compound to be 3.25% after oral administration. []
Q8: Are there any known structural analogs of this compound?
A8: Yes, Sibiricose A6 and 3,6′-disinapoyl sucrose are structurally similar phenylpropenoyl sucroses found alongside this compound in Polygala tenuifolia. These compounds also exhibit pharmacological activities and have been included in pharmacokinetic and bioavailability studies. [, ]
Q9: What is the structural characterization of this compound?
A9: While the exact molecular formula and weight can vary slightly depending on the specific salt form or isomer, studies have employed techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to elucidate its structure. [, ]
Q10: Are there any known methods for the isolation and purification of this compound from Polygala tenuifolia?
A10: Researchers have successfully used various chromatographic techniques for isolation and purification, including silica gel column chromatography, Sephadex LH-20 gel column chromatography, and High-Performance Liquid Chromatography (HPLC). [] A study also demonstrated the efficiency of a hyphenated strategy using microwave-assisted extraction coupled with countercurrent chromatography for isolating this compound and other target compounds from Polygala tenuifolia. []
Q11: Have there been any studies on the chemical differences between different varieties of Polygala tenuifolia regarding this compound content?
A11: Yes, a metabolomics study utilizing UPLC/Q-TOF MS analyzed the chemical variations among three different varieties of Polygala tenuifolia. The study revealed that the relative content of this compound differed significantly across these varieties. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.